molecular formula C12H16N2OS B4126911 (2-Hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione

(2-Hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione

Cat. No.: B4126911
M. Wt: 236.34 g/mol
InChI Key: HGDOXGJEZRIISD-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione is an organic compound that features a phenol group substituted with a carbonothioyl group attached to a 4-methyl-1-piperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione typically involves the reaction of 4-methyl-1-piperazine with a phenol derivative under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbonothioyl group may play a role in the compound’s reactivity, allowing it to form covalent bonds with target proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione is unique due to its combination of a phenol group with a carbonothioyl-piperazine moiety. This structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-13-6-8-14(9-7-13)12(16)10-4-2-3-5-11(10)15/h2-5,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDOXGJEZRIISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione
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(2-Hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione
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(2-Hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione
Reactant of Route 6
(2-Hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione

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